Trospium

Overview

Description

Preparation Methods

Trospium chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3-hydroxy-2-phenylpropionic acid with tropine in the presence of hydrochloric acid, followed by esterification with diphenylacetyl chloride . Industrial production often involves non-aqueous granulation, compression, seal coating, and semipermeable coating to create extended-release formulations .

Chemical Reactions Analysis

Trospium undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.

Reduction: Reduction reactions are less common for this compound due to its stable quaternary ammonium structure.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the quaternary ammonium group.

Common Reagents and Conditions: Typical reagents include hydrochloric acid for the initial synthesis and diphenylacetyl chloride for esterification.

Major Products: The primary product is this compound chloride, which is used in its therapeutic formulations.

Scientific Research Applications

Trospium has a wide range of scientific research applications:

Chemistry: It is studied for its unique quaternary ammonium structure and its interactions with various reagents.

Biology: Research focuses on its effects on muscarinic receptors and its role in modulating bladder function.

Medicine: this compound is extensively used to treat overactive bladder symptoms.

Mechanism of Action

Trospium exerts its effects by antagonizing the action of acetylcholine on muscarinic receptors in cholinergically innervated organs . This parasympatholytic action reduces the tonus of smooth muscle in the bladder, leading to relaxation and decreased urinary urgency . The primary molecular targets are the M1, M2, and M3 subtypes of muscarinic acetylcholine receptors .

Comparison with Similar Compounds

Trospium is often compared with other antimuscarinic agents used to treat overactive bladder:

Darifenacin: Similar to this compound, darifenacin is used for OAB but has a different receptor affinity profile.

Myrbetriq (mirabegron): Unlike this compound, mirabegron is a beta-3 adrenergic agonist used for OAB, offering a different mechanism of action.

This compound’s uniqueness lies in its quaternary ammonium structure, which limits its ability to cross the blood-brain barrier, reducing central nervous system side effects .

Biological Activity

Trospium chloride is a quaternary ammonium compound primarily used in the treatment of overactive bladder (OAB). Its biological activity is characterized by its antimuscarinic effects, which result from its high affinity for muscarinic receptors, particularly M1, M2, and M3. This article explores the pharmacodynamics, clinical efficacy, safety profile, and specific case studies that highlight the biological activity of this compound.

This compound acts as a competitive antagonist at muscarinic cholinergic receptors. By inhibiting the action of acetylcholine, it reduces the tonus of smooth muscle in the bladder, thereby alleviating symptoms associated with OAB such as urgency and incontinence. Importantly, this compound's hydrophilic nature limits its ability to cross the blood-brain barrier, which minimizes central nervous system side effects commonly associated with other anticholinergics .

Pharmacodynamics

- Affinity for Receptors : this compound exhibits a higher binding affinity for muscarinic receptors compared to nicotinic receptors at therapeutic concentrations .

- Bioavailability : The oral bioavailability of this compound is notably low (<10%), and food intake can significantly reduce its absorption by 176% to 220% .

- Metabolism : this compound undergoes minimal metabolism via the hepatic cytochrome P450 system, reducing the risk of drug-drug interactions .

Clinical Efficacy

This compound has been extensively studied for its efficacy in managing OAB. A summary of key findings from clinical trials is presented in Table 1.

| Study | Population | Intervention | Outcome Measures | Results |

|---|---|---|---|---|

| Rudy et al. (2006) | Adults ≥18 with OAB (n=658) | This compound 20 mg b.i.d vs Placebo | Toilet voids/day, UUI episodes/day | Significant reductions at weeks 1, 4, and 12 (p ≤ 0.05) |

| Cardozo et al. (2000) | Adults 18–70 with detrusor instability (n=208) | This compound 20 mg b.i.d vs Placebo | Maximum cystometric bladder capacity | Significant increase (p ≤ 0.05) |

| Long-term Study | OAB patients (n=407) | This compound 20 mg b.i.d for 9 months | Quality of Life (QoL) improvements | Statistically significant QoL improvements at week 12 (p ≤ 0.05) |

Case Studies

Several case studies have illustrated the effectiveness of this compound in various patient populations:

- Stroke Patients : A study involving stroke patients demonstrated that this compound effectively managed OAB symptoms without significant adverse effects compared to solifenacin .

- Neurogenic Bladder : In patients with reflex neurogenic bladder, this compound showed substantial improvements in urodynamic parameters and quality of life metrics over a treatment period .

- Postoperative Bladder Irritation : Observational studies indicated that this compound significantly reduced incontinence episodes and improved overall patient satisfaction following surgical procedures affecting bladder function .

Safety Profile

This compound is generally well tolerated. The most common adverse events include dry mouth, constipation, dyspepsia, abdominal pain, and nausea. These side effects typically occur early in treatment and often resolve with continued use . Notably, due to its low central nervous system penetration, this compound has a favorable safety profile compared to other antimuscarinics like oxybutynin.

Properties

Molecular Formula |

C25H30NO3+ |

|---|---|

Molecular Weight |

392.5 g/mol |

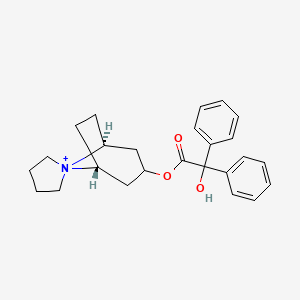

IUPAC Name |

[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C25H30NO3/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26/h1-6,9-12,21-23,28H,7-8,13-18H2/q+1/t21-,22+,23? |

InChI Key |

OYYDSUSKLWTMMQ-AIZNXBIQSA-N |

SMILES |

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |

Isomeric SMILES |

C1CC[N+]2(C1)[C@@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |

Canonical SMILES |

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |

Appearance |

Solid powder |

Key on ui other cas no. |

47608-32-2 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Trospium |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.